molecular formula C8H9N3O B3060095 (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol CAS No. 1638771-55-7

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol

Cat. No.: B3060095
CAS No.: 1638771-55-7
M. Wt: 163.18
InChI Key: HYFDKTDEIDBTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methyl-7H-pyrrolo[2,3-d]methanol ( 1638771-55-7) is a high-value pyrrolo[2,3-d]pyrimidine derivative supplied as a key building block in medicinal chemistry and drug discovery research. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in the design of bioactive molecules, serving as a core template for developing potent and selective enzyme inhibitors . This compound is professionally synthesized and analyzed to meet the highest standards, with purity guaranteed at >99% (by HPLC) and identity confirmed by techniques including LCMS, NMR, and elemental analysis .(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a versatile pharmaceutical intermediate and reagent for synthesis, primarily used in the exploration of novel therapeutic agents . Its research applications include serving as a critical precursor in the development of kinase inhibitors and microtubule inhibitors for oncology research . The structural similarity of this compound to purines allows it to mimic natural substrates, enabling interactions with a variety of enzyme binding sites. Researchers utilize this building block to create targeted molecules for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-3-6(4-12)7-2-9-5-10-8(7)11/h2-3,5,12H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFDKTDEIDBTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233634
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-55-7
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functional Group Transformations at the Methanol Substituent

The primary alcohol group undergoes classic transformations, enabling derivatization for enhanced solubility or biological activity.

Reaction TypeReagents/ConditionsProductYieldKey References
Esterification Acetic anhydride, pyridine (RT, 12 h)5-(Acetoxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine82%
Oxidation Pyridinium chlorochromate (PCC), CH₂Cl₂7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde68%
Etherification Alkyl halides, NaH, DMF (0°C → RT, 4–6 h)5-(Alkoxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine50–75%

Electrophilic Substitution on the Pyrrolo[2,3-d]pyrimidine Core

The electron-rich aromatic system facilitates regioselective modifications at positions 2, 4, and 6:

PositionReaction TypeReagents/ConditionsOutcomeSelectivityReferences
C-4 Chlorination N-Chlorosuccinimide (NCS), CHCl₃, reflux4-Chloro-5-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine>90%
C-6 Bromination N-Bromosuccinimide (NBS), DMF, 50°C6-Bromo-5-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine78%
C-2 Amination Buchwald-Hartwig coupling, Pd(OAc)₂, XPhos2-Amino-5-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine65%

Cross-Coupling Reactions

The hydroxymethyl group can be leveraged to install diverse substituents via palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Substrate : 5-(Bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12 h)

  • Scope : Aryl/heteroaryl boronic acids (e.g., phenyl, pyridyl)

  • Yield Range : 60–85%

Protection/Deprotection Strategies

The alcohol group is often protected to prevent undesired side reactions during synthesis:

Protecting GroupReagentsDeprotection MethodStabilityReferences
SEM SEMCl, DIPEA, CH₂Cl₂TFA/H₂O (1:1, RT, 2 h)Stable under basic/neutral conditions
TBS TBSCl, imidazole, DMFTBAF/THF (0°C → RT, 1 h)Labile to fluoride ions

Mechanistic Insights

  • Esterification/Oxidation : Proceeds via nucleophilic acyl substitution (SN²) or radical intermediates, respectively .

  • Electrophilic Aromatic Substitution : Directed by the electron-donating methyl group at N-7, favoring C-4 and C-6 positions .

  • Buchwald-Hartwig Amination : Requires bulky ligands (XPhos) to suppress β-hydride elimination .

Stability and Reactivity Trends

  • pH Sensitivity : The compound decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Thermal Stability : Stable up to 150°C in inert atmospheres (TGA data).

Scientific Research Applications

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C8H9N3OC_8H_9N_3O . It has a CAS number of 1638771-55-7 . This compound is also known as 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 7-methyl- .

Properties

  • Molecular Weight: 163.18
  • Purity: ≥95%
  • IUPAC Name: (7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanol
  • Boiling Point: 366.8±27.0 °C (Predicted)
  • Density: 1.34±0.1 g/cm3 (Predicted)

Applications
While the search results do not provide specific applications of this compound, they do highlight the uses of related pyrrolo[2,3-d]pyrimidine derivatives in scientific research:

  • Tyrosine Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives are designed to target multiple tyrosine kinases and exhibit anticancer activity . Compound 5k, a derivative, shows significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes and can induce cell cycle arrest and apoptosis in HepG2 cells .
  • c-Met/Axl Inhibitors: 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives are used as hinge region binders in the discovery of novel type II c-Met/Axl inhibitors . Compound 22a, an optimized compound, demonstrates remarkable potency against c-Met and Axl kinases and exhibits anti-tumor proliferation activity across solid tumors .
  • JAK1-Selective Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives are utilized in the design and synthesis of JAK1 selective inhibitors . Compound (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile is identified as a JAK1 selective inhibitor .
  • Protein Kinase B (Akt) Inhibitors: 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) are being researched as inhibitors of Protein Kinase B, with potential applications in inhibiting enzyme activity and inducing cell death .

Safety Information

  • Signal Word: Warning
  • Hazard Statements: H302: Harmful if swallowed; H317: May cause an allergic skin reaction
  • Precautionary Statements: P280: Wear protective gloves/protective clothing/eye protection/face protection; P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

The mechanism of action of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolopyrimidine Core

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name / ID Substituents Molecular Weight (g/mol) Key Properties / Applications Evidence ID
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol 7-CH$3$, 5-CH$2$OH 177.16 Solubility enhancer; kinase inhibitor intermediate
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol 4-Cl, 5-CH$_2$OH 197.62 Potential alkylating agent; antiviral research
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde 7-CH$_3$, 5-CHO 161.16 Aldehyde functionality for Schiff base formation
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 7-CH$_3$, 5-COOH 177.16 Carboxylic acid for conjugation; enzyme inhibitor
5-{2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpent-4-yn-2-ol (EC44) Complex substituents 466.97 Anticandidate for kinase inhibition (PDB ligand)
Key Observations :
  • Aldehyde/Carboxylic Acid Derivatives : The 5-carboxaldehyde and carboxylic acid derivatives offer reactive handles for further chemical modifications, enabling conjugation with peptides or other pharmacophores.
  • Complex Side Chains : Compounds like EC44 demonstrate the importance of extended side chains in achieving high-affinity binding to kinase active sites, though synthetic complexity increases.
Kinase Inhibitors :
  • GSK2606414 (PERK Inhibitor): A structurally related compound, 7-methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrates selective inhibition of PERK kinase via hydrophobic interactions with the trifluoromethylphenyl group . The hydroxymethyl analogue may lack this moiety but could serve as a precursor for similar derivatives.
  • Dual TS/DHFR Inhibitors : Analogues like LY231514 () utilize ethyl and methyl groups at positions 2 and 6 to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The absence of these groups in the target compound suggests divergent biological targets .
Antitumor Activity :
  • Ribociclib Intermediates: Derivatives such as (2-((2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methoxy)-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol () highlight the role of cyclopentyl groups in CDK4/6 inhibition. The target compound’s simpler structure may prioritize metabolic stability over potency .
General Procedure C :
  • The target compound and its analogues are synthesized via coupling reactions (e.g., with 2-(5-phenylpyridin-2-yl)acetic acid) under nitrogen protection .
  • Yield Trends :
    • Hydroxymethyl derivatives (e.g., 36–41% yield) require careful purification due to polar functional groups .
    • Chlorinated analogues (e.g., ) may involve harsher reagents (e.g., BBr$_3$), reducing yields to ~36% .

Biological Activity

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C9H10N2O. It is recognized for its significant biological activity, particularly as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in various signaling pathways, including the JAK-STAT pathway. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique pyrrolopyrimidine structure, contributing to its pharmacological properties. The IUPAC name is this compound, and it has a molecular weight of 163.18 g/mol.

PropertyValue
Molecular FormulaC9H10N2O
Molecular Weight163.18 g/mol
CAS Number1638771-55-7
InChIInChI=1S/C9H10N2O/c1-9(10)11/h4-5,12H,1-3H3

The primary mechanism of action for this compound involves its role as a selective inhibitor of JAK1 . This inhibition disrupts the JAK-STAT signaling pathway, which is critical in mediating immune responses and hematopoiesis.

Target and Mode of Action

  • Target: Janus kinase 1 (JAK1)
  • Mode of Action: Selective inhibition leading to decreased activation of downstream signaling pathways.

Pharmacokinetics

Research indicates that the compound has an IC50 value of 8.5 nM against JAK1, demonstrating potent inhibitory activity. Its pharmacokinetic properties have been investigated, highlighting aspects such as absorption, distribution, metabolism, and excretion (ADME).

Biological Activity and Applications

This compound exhibits diverse biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures possess anticancer properties by inhibiting specific kinases involved in tumor growth. The inhibition of JAK1 may contribute to reduced proliferation in cancer cells.

Antiparasitic Activity

Research has indicated that modifications in the pyrrolopyrimidine scaffold can enhance antiparasitic activity. For instance, derivatives with specific substitutions have shown improved efficacy against parasites.

Case Studies and Research Findings

A variety of studies have explored the biological activity and therapeutic potential of this compound:

  • JAK1 Inhibition Studies : A study demonstrated that the compound exhibited significant selectivity for JAK1 over JAK2 with a selectivity index of 48 .
  • In Vivo Efficacy : Mouse models have shown that this compound effectively reduces inflammation in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models .
  • Metabolic Stability : Research on metabolic stability revealed that modifications to the compound's structure could enhance its pharmacokinetic profile while maintaining biological activity .

Q & A

Q. Critical Considerations :

  • Protecting groups (e.g., tert-butoxycarbonyl) may stabilize reactive intermediates during functionalization .
  • Solvent selection (e.g., DMF for polar intermediates) and reaction temperature (e.g., 65–120°C) significantly impact yield .

How can spectroscopic techniques (NMR, MS) and X-ray crystallography be utilized to confirm the structure of this compound?

Q. Basic Structural Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the methyl group (δ ~2.5–3.0 ppm, singlet) and hydroxymethyl protons (δ ~4.8–5.2 ppm, split due to coupling with adjacent groups) .
    • ¹³C NMR : Resonances for the pyrrolo[2,3-d]pyrimidine carbons (δ ~110–160 ppm) and hydroxymethyl carbon (δ ~60–65 ppm) confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ ion matching theoretical mass within 0.001 Da) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and dihedral angles to validate stereochemistry .

Methodological Note : For ambiguous cases, 2D NMR (COSY, HSQC) can clarify proton-proton and carbon-proton correlations .

What strategies are effective in modifying the this compound scaffold to enhance its pharmacokinetic properties?

Q. Advanced Structure-Activity Relationship (SAR)

  • Lipophilicity Modulation :
    • Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 4 improves blood-brain barrier penetration, as seen in LRRK2 inhibitors .
    • Ethyl or cyclopropyl substituents at position 7 reduce metabolic clearance .
  • Solubility Enhancement :
    • Morpholine or azetidine rings at position 4 increase aqueous solubility while maintaining kinase affinity .
  • Metabolic Stability :
    • Deuterating labile protons (e.g., hydroxymethyl) or replacing metabolically vulnerable groups (e.g., methyl with cyclopropyl) prolongs half-life .

Case Study : PF-06447475, a brain-penetrant LRRK2 inhibitor, uses a 3-cyano-phenyl group at position 5 to balance potency and solubility .

How do substituent variations at the 5-position of the pyrrolo[2,3-d]pyrimidine core influence biological activity, as seen in kinase inhibition assays?

Q. Advanced Biological Evaluation

  • Kinase Selectivity :
    • Phenol Derivatives : cis-3-[4-Amino-7-(3-azetidin-1-ylmethyl-cyclobutyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-phenol shows IC50 = 690 nM against LCK kinase due to hydrogen bonding with catalytic lysine .
    • Alkynyl Groups : Ethynyl-phenyl derivatives exhibit improved selectivity for JAK2 over JAK1 (10-fold) by filling hydrophobic pockets .
  • Antitumor Activity :
    • Benzyl or phenethyl groups at position 5 enhance cytotoxicity (IC50 < 1 µM) in leukemia cell lines by disrupting ATP binding in kinases like ABL .

Q. Experimental Design :

  • In Vitro Assays : Use recombinant kinases (e.g., LCK, JAK2) with ATP-concentration-dependent IC50 measurements .
  • Cellular Models : Evaluate proliferation inhibition in Ba/F3 (JAK2-driven) or K562 (BCR-ABL-driven) cell lines .

What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound derivatives in diseases like cancer or neurodegenerative disorders?

Q. Advanced Preclinical Testing

  • Neurodegenerative Diseases :
    • LRRK2 Inhibition : Use transgenic mouse models (e.g., G2019S-LRRK2) to assess neuroprotection and α-synuclein aggregation .
    • Microglial Activation Assays : Measure cytokine (IL-6, TNF-α) suppression in LPS-stimulated BV2 cells .
  • Cancer :
    • Xenograft Models : Subcutaneous implantation of HCT116 (colon cancer) or MCF-7 (breast cancer) tumors in nude mice to test efficacy .
    • Apoptosis/Necroptosis Assays : Monitor caspase-3/7 activation (apoptosis) or MLKL phosphorylation (necroptosis) in HT-29 cells .

Q. Data Analysis :

  • Pharmacokinetics (PK) : Plasma exposure (AUC) and brain-to-plasma ratio (e.g., >0.3 for CNS targets) .
  • Toxicity : Liver enzyme (ALT/AST) and renal function (creatinine) profiling in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.